(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride

Description

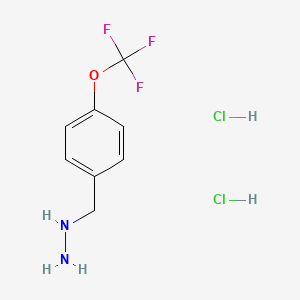

(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride (CAS: 1427416-69-0) is a hydrazine derivative featuring a benzyl group substituted with a trifluoromethoxy (-OCF₃) moiety at the para position. Its molecular formula is C₈H₁₀Cl₂F₃N₂O, with a molar mass of 287.08 g/mol . The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability, which is advantageous for pharmaceutical and synthetic applications. The trifluoromethoxy group confers electron-withdrawing properties, influencing reactivity and metabolic stability, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O.2ClH/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAPPDCMQWIJJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)OC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-(Trifluoromethoxy)benzaldehyde+Hydrazine hydrateHCl[4-(Trifluoromethoxy)phenyl]methylhydrazine dihydrochloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and other oxygen-containing derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of (4-(trifluoromethoxy)benzyl)hydrazine exhibit notable antimicrobial effects against various pathogens. For instance, studies have reported the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values comparable to established drugs like rivastigmine .

Table 1: Antimicrobial Activity of Hydrazine Derivatives

| Compound | Target Pathogen | IC50 (µM) |

|---|---|---|

| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl] | Mycobacterium tuberculosis | 27.04 |

| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl] | Methicillin-resistant Staphylococcus aureus | 58.01 |

Anticancer Activity

The compound has also been investigated for its cytotoxic properties against various cancer cell lines. Certain derivatives have shown promising results as cytostatic agents, inhibiting cell proliferation and inducing apoptosis in cancer cells .

Synthesis and Chemical Properties

The synthesis of (4-(trifluoromethoxy)benzyl)hydrazine dihydrochloride involves several chemical reactions, including diazotization and reduction processes. A typical synthesis pathway includes the following steps:

- Diazotization : The reaction of para-trifluoromethylaniline with sodium nitrite under acidic conditions to form a diazonium salt.

- Reduction : The diazonium salt is then reduced using sodium sulfite to yield the desired hydrazine derivative.

This method has been optimized for high yield and purity, achieving over 75% yield with a purity of 97%-99% .

Case Study 1: Antimicrobial Screening

A study conducted on N-alkyl derivatives of (4-(trifluoromethyl)benzoyl) hydrazine revealed that these compounds could effectively combat Mycobacterium tuberculosis and other Gram-positive bacteria. The screening utilized standard methods to evaluate the minimum inhibitory concentration (MIC), demonstrating significant activity against resistant strains .

Case Study 2: Cytotoxicity Assays

In another investigation, the cytotoxic effects of various hydrazine derivatives were assessed using MTT assays on multiple cancer cell lines. Results indicated that some compounds exhibited IC50 values lower than conventional chemotherapeutic agents, suggesting their potential as alternative treatments in oncology .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Substituent Position and Electronic Effects

4-Methoxybenzylhydrazine Dihydrochloride (CAS: N/A):

- Structure : Benzyl hydrazine with a methoxy (-OCH₃) group at the para position.

- Key Differences : The methoxy group is electron-donating, increasing nucleophilicity compared to the electron-withdrawing trifluoromethoxy group. This impacts reactivity in condensation reactions (e.g., forming hydrazones or triazoles) .

- Applications : Used in synthesizing heterocycles like 1,2,4-triazoles, which are common in antifungal agents .

(4-Fluorophenethyl)hydrazine Hydrochloride (CAS: 5052-05-1):

- Structure : Phenethyl hydrazine with a fluoro substituent at the para position.

- Key Differences : The fluoro group (-F) is smaller and less electron-withdrawing than -OCF₃, leading to differences in lipophilicity and metabolic stability. The phenethyl chain (vs. benzyl) alters steric interactions in target binding .

(4-(Trifluoromethyl)phenyl)hydrazine Hydrochloride (CAS: 133115-76-1):

- Structure : Phenyl hydrazine with a trifluoromethyl (-CF₃) group.

- Key Differences : The -CF₃ group is more electron-withdrawing than -OCF₃, reducing basicity of the hydrazine nitrogen. This compound is often used in agrochemicals due to its resistance to oxidation .

Salt Forms and Solubility

- Dihydrochloride vs. Monohydrochloride: The dihydrochloride form of (4-(Trifluoromethoxy)benzyl)hydrazine enhances solubility in polar solvents (e.g., water, ethanol), critical for drug formulation. In contrast, monohydrochloride salts (e.g., 4-methoxyphenylhydrazine hydrochloride, CAS: 19501-58-7) have lower solubility, limiting their use in aqueous reactions .

Physicochemical Properties

Biological Activity

(4-(Trifluoromethoxy)benzyl)hydrazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a benzyl hydrazine moiety. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis, indicating its potential in cancer therapy .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target/Effect | IC50 Values |

|---|---|---|

| Acetylcholinesterase Inhibition | Neurotransmitter regulation | 46.8 – 137.7 µM |

| Butyrylcholinesterase Inhibition | Neurotransmitter regulation | 63.6 – 881.1 µM |

| Antimycobacterial Activity | Mycobacterium tuberculosis inhibition | MIC ≥ 62.5 µM |

| Antimicrobial Activity | Gram-positive and Gram-negative bacteria | Variable across derivatives |

Case Studies

- Neuroprotective Effects : Research indicates that derivatives of (4-(trifluoromethoxy)benzyl)hydrazine exhibit dual inhibition of AChE and BuChE, which may contribute to neuroprotective effects in models of Alzheimer’s disease. The strongest inhibitors were identified with IC50 values lower than those of established drugs like rivastigmine .

- Antimycobacterial Activity : Studies have demonstrated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit significant activity against Mycobacterium tuberculosis. The most potent compounds showed minimum inhibitory concentrations (MICs) as low as 4 µM, highlighting their potential as novel anti-tuberculosis agents .

- Antimicrobial Properties : Compounds within this class have also been screened for antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated moderate to strong activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.